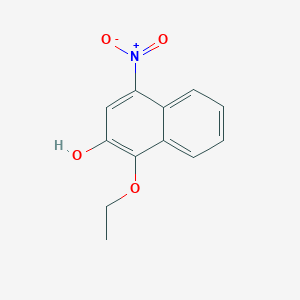

1-Ethoxy-4-nitronaphthalen-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethoxy-4-nitronaphthalen-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-2-17-12-9-6-4-3-5-8(9)10(13(15)16)7-11(12)14/h3-7,14H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRZBGARXRXIACX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C2=CC=CC=C21)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Chemistry and Mechanistic Investigations of 1 Ethoxy 4 Nitronaphthalen 2 Ol

Nucleophilic Aromatic Substitution (SNAr) on Nitro-Activated Naphthalene (B1677914) Systems

Nucleophilic aromatic substitution (SNAr) is a key reaction class for nitro-activated aromatic systems. wikipedia.org Unlike electron-rich aromatic rings that typically undergo electrophilic substitution, aromatic rings bearing potent electron-withdrawing groups, such as the nitro group, become electrophilic and susceptible to attack by nucleophiles. wikipedia.orgbyjus.com In systems like 1-ethoxy-4-nitronaphthalen-2-ol, the nitro group activates the naphthalene ring, facilitating the displacement of a suitable leaving group. The reaction generally proceeds via an addition-elimination mechanism. byjus.com

Mechanistic Pathways of Nucleophilic Attack on the Naphthalene Ring

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. acs.org The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the aromatic ring. wikipedia.org In the case of nitro-activated naphthalenes, the nucleophile attacks a carbon atom of the ring, leading to the formation of a resonance-stabilized anionic intermediate. numberanalytics.comresearchgate.net This intermediate temporarily disrupts the aromaticity of the naphthalene ring system. wikipedia.org

The attack is favored at positions ortho or para to the electron-withdrawing nitro group, as the negative charge of the intermediate can be effectively delocalized onto the nitro group through resonance. wikipedia.orgbyjus.com In the final step, the aromatic system is restored by the departure of the leaving group from the same carbon that was attacked by the nucleophile. wikipedia.orgmasterorganicchemistry.com

While the stepwise pathway is common, some SNAr reactions have been suggested to follow a concerted pathway where the bond formation with the nucleophile and the bond cleavage with the leaving group occur simultaneously. acs.orgdiva-portal.org The specific pathway, whether stepwise or concerted, can be influenced by the nature of the aromatic system, the leaving group, the nucleophile, and the reaction conditions. acs.orgdiva-portal.org For instance, density functional theory (DFT) calculations have shown that for some systems, the Meisenheimer complex exists as a stable intermediate (favoring a stepwise mechanism), while for others it represents a transition state (favoring a concerted mechanism). researchgate.netdiva-portal.org

Formation and Characterization of Meisenheimer σ-Complexes in Related Nitroarenes

The key intermediate in a stepwise SNAr reaction is the Meisenheimer complex, an anionic σ-complex. wikipedia.orguniroma1.it The formation of this complex is often the rate-determining step of the reaction. masterorganicchemistry.com These complexes are stabilized by the presence of strong electron-withdrawing groups, like the nitro groups in 1,3,5-trinitrobenzene (B165232) (TNB), which delocalize the negative charge. uniroma1.it The stability of the Meisenheimer complex is a crucial factor in the feasibility of the SNAr reaction. researchgate.net

The structure of Meisenheimer complexes has been confirmed through various spectroscopic methods, including IR multiple photon dissociation (IRMPD) spectroscopy, which provides unambiguous evidence for the σ-complex structure of anionic adducts of TNB. uniroma1.it In these complexes, a ring carbon atom changes from sp2 to sp3 hybridization to accommodate the covalent bond with the nucleophile. wikipedia.orguniroma1.it The three nitro groups in TNB provide significant stabilization, allowing for the isolation and characterization of these intermediates. uniroma1.itnih.gov The vibrational signatures of these complexes, particularly the symmetric stretching modes of the nitro groups, show a characteristic red-shift in the IR spectrum, reflecting the delocalization of the negative charge. uniroma1.it

| Complex Type | Key Structural Feature | Stabilizing Factor | Spectroscopic Signature (IR) |

| Meisenheimer σ-Complex | sp3-hybridized carbon in the aromatic ring bonded to the nucleophile. uniroma1.it | Delocalization of negative charge by electron-withdrawing groups (e.g., -NO2). researchgate.netuniroma1.it | Red-shift of NO2 symmetric stretching modes (e.g., to 1200-1250 cm-1). uniroma1.it |

Kinetic and Thermodynamic Aspects Governing SNAr Reactivity

The rate and feasibility of SNAr reactions are governed by several kinetic and thermodynamic factors. The reaction proceeds through a high-energy, negatively charged intermediate, and the stability of this intermediate is paramount. masterorganicchemistry.com

Factors Influencing SNAr Reactivity:

Electron-Withdrawing Groups (EWGs): The presence, number, and position of EWGs on the aromatic ring are the most critical factors. numberanalytics.commasterorganicchemistry.com EWGs like nitro groups activate the ring towards nucleophilic attack by stabilizing the negative charge of the Meisenheimer complex. wikipedia.org The reaction rate increases significantly with the number of activating groups. acsgcipr.org The ortho and para positions relative to the leaving group are most effective for stabilization via resonance. byjus.commasterorganicchemistry.com

Leaving Group: The nature of the leaving group also affects the reaction rate. However, unlike in SN1 or SN2 reactions, the rate-determining step is typically the formation of the Meisenheimer complex, not the cleavage of the carbon-leaving group bond. wikipedia.orgmasterorganicchemistry.com Therefore, the electronegativity of the leaving group is more important than its ability to leave as a stable anion. The typical reactivity order is F > Cl > Br > I, as the more electronegative halogen better stabilizes the transition state leading to the intermediate. masterorganicchemistry.com

Nucleophile: The strength of the nucleophile influences the reaction rate. Stronger nucleophiles generally react faster. numberanalytics.com

Solvent: The solvent can affect reaction rates by solvating the charged species involved. Polar aprotic solvents are often used for SNAr reactions.

| Factor | Influence on SNAr Rate | Rationale |

| Electron-Withdrawing Group | Increases rate. numberanalytics.com | Stabilizes the negatively charged Meisenheimer intermediate. wikipedia.org |

| Leaving Group (Halogens) | F > Cl > Br > I. masterorganicchemistry.com | Higher electronegativity stabilizes the transition state for nucleophilic attack (rate-determining step). masterorganicchemistry.com |

| Nucleophile Strength | Stronger nucleophiles increase rate. numberanalytics.com | Facilitates the initial attack on the electron-poor aromatic ring. |

| Substitution Pattern | ortho/para > meta. masterorganicchemistry.com | Allows for direct resonance stabilization of the negative charge by the EWG. byjus.com |

Role of General Acid and Base Catalysis in SNAr Reactions

Catalysis can significantly influence the rate of SNAr reactions. Reactions that are otherwise slow can be accelerated by the presence of acids or bases, which act to stabilize charged intermediates and transition states. acsgcipr.orglibretexts.org

General Base Catalysis: When a protic nucleophile (e.g., an alcohol or amine) is used, a general base can enhance its nucleophilicity by partially or fully deprotonating it in the transition state. rsc.org This increases the rate of the initial nucleophilic attack. Studies on reactions between aryl fluorides and indole (B1671886) nucleophiles have shown that the reaction proceeds with general base catalysis. rsc.orgresearchgate.net

General Acid Catalysis: A general acid can catalyze the departure of the leaving group. It does this by protonating the leaving group, making it a better leaving group and thus lowering the energy of the second transition state (elimination step). libretexts.org While the formation of the Meisenheimer complex is usually rate-limiting, catalysis of the elimination step can become important in cases where this step is slow. rsc.org

Metal complexes can also act as Lewis acid catalysts, withdrawing electron density from the aromatic ring and further activating it towards nucleophilic attack. acsgcipr.org This approach is distinct from other metal-catalyzed cross-coupling reactions as it does not involve oxidative insertion of the metal into the carbon-halogen bond. acsgcipr.org

Redox Transformations of the Nitro Group

The nitro group is a versatile functional group that can undergo various transformations, most notably reduction to an amino group. This transformation is a cornerstone of synthetic chemistry, as aromatic amines are valuable precursors for dyes, pharmaceuticals, and other fine chemicals. researchgate.netlongdom.org

Selective Reduction to Amino-Naphthalene Derivatives

The selective reduction of a nitro group in the presence of other reducible functional groups is a common synthetic challenge. researchgate.netlongdom.org In a molecule like this compound, it is desirable to reduce the nitro group without affecting the aromatic naphthalene core or the ether linkage.

A variety of methods have been developed for the chemoselective reduction of aromatic nitro compounds:

Catalytic Hydrogenation: This is a clean and efficient method, but selectivity can be an issue. longdom.org

Metal/Acid Systems: Classic methods like tin (Sn) or iron (Fe) in the presence of acid are effective. Commercial metallic iron powder in water has been shown to be a mild, non-hazardous, and selective reducing system. longdom.org

Transfer Hydrogenation: This method uses molecules like hydrazine (B178648) hydrate (B1144303) as a hydrogen source in the presence of a catalyst. It has been used for the selective reduction of nitro groups in the presence of amide functionalities. researchgate.net

Rhodium-Carbonyl Complexes: These complexes, in the presence of an amine co-catalyst, have shown remarkably high activity and selectivity for the reduction of aromatic nitro compounds using CO and water at room temperature. oup.com

Steric-Driven Reduction: In some 1,8-substituted naphthalenes, the reduction of a nitro group at a peri position is facilitated by the release of steric strain upon formation of a new ring with the adjacent substituent. nih.govacs.org

| Reagent/System | Conditions | Selectivity |

| Iron Powder / Water | Mild, often heated (e.g., 80°C). longdom.org | High chemoselectivity for the nitro group over many other functional groups. longdom.org |

| Hydrazine Hydrate | Often used with a catalyst (e.g., Zn) under pressure. researchgate.net | Can be selective for nitro groups in the presence of amides. researchgate.net |

| Rh-Carbonyl Complexes / Amine | CO (1 atm), H2O, room temperature. oup.com | High activity and selectivity for nitro groups, even in the presence of carbonyls. oup.com |

| Hantzsch Ester / Eosin Y | White light irradiation. acs.org | Mimics physiological NADPH for mild reduction. acs.org |

Oxidative Pathways and Product Formation

The oxidation of naphthalene derivatives is a complex process influenced by the nature and position of substituents on the aromatic rings, as well as the oxidizing agent used. For this compound, the oxidative pathways are governed by the interplay of the electron-donating ethoxy and hydroxyl groups and the electron-withdrawing nitro group.

Generally, the oxidation of naphthalenes initiated by hydroxyl radicals can lead to the formation of various products, including naphthols, nitronaphthols, and naphthoquinones. researchgate.netacs.org The atmospheric oxidation of naphthalene, for instance, produces nitronaphthols and 1,4-naphthoquinone (B94277) among other derivatives. researchgate.netnih.gov In the case of this compound, the electron-rich ring activated by the hydroxyl and ethoxy groups is susceptible to oxidative attack. The reaction can proceed through the formation of a benzocyclohexadienyl radical intermediate following the addition of an OH radical. researchgate.net

Depending on the reaction conditions, oxidation can target the aromatic ring or the substituents. The oxidation of substituted ethylnaphthalenes has been shown to occur primarily at the alkyl substituent, but can also lead to ring oxidation, yielding products like phthalic anhydrides. researchgate.net While direct experimental data on the oxidation of this compound is limited, it is plausible that under strong oxidizing conditions, cleavage of the aromatic ring could occur. More commonly, oxidation would lead to the formation of quinone-type structures. The presence of the nitro group may also influence the reaction, as nitroaromatics can participate in redox reactions.

| Precursor | Oxidizing Conditions | Major Products Identified | Reference |

|---|---|---|---|

| Naphthalene | Photooxidation (OH radical) | 2-Formyl-cinnamaldehyde, 1,4-Naphthoquinone, Nitronaphthol, Phthalide | researchgate.net |

| Naphthalene | Photooxidation (High NOx) | Naphthols, Nitronaphthols, Naphthoquinones, Organonitrates | acs.org |

| Anthracene | H₂O₂ / [BW₁₁Mn(H₂O)O₃₉]⁶⁻ | 9,10-Anthraquinone | researchgate.net |

| 1-Ethylnaphthalene | H₂O₂ / [PW₁₁Fe(H₂O)O₃₉]⁴⁻ | Mainly alkyl oxidation products, Phthalic anhydrides | researchgate.net |

Electrophilic Aromatic Substitution (EAS) Reactivity of the Naphthalene System

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic systems like naphthalene. rsc.org Naphthalene is generally more reactive towards electrophiles than benzene (B151609) due to the lower delocalization energy of the fused-ring system. dalalinstitute.com The position of electrophilic attack is highly dependent on the stability of the resulting carbocation intermediate (arenium ion). rsc.orgdalalinstitute.com For unsubstituted naphthalene, attack at the C1 (α) position is kinetically favored over the C2 (β) position because the arenium ion formed from α-attack is better stabilized by resonance, allowing one of the benzene rings to remain intact in more resonance structures. dalalinstitute.comutexas.eduyoutube.com

Directing Effects of Ethoxy and Hydroxyl Substituents on Electrophilic Attack

Substituents on the naphthalene ring exert powerful directing effects on incoming electrophiles. The ethoxy (-OEt) and hydroxyl (-OH) groups are both strong activating groups and are classified as ortho, para-directors in electrophilic aromatic substitution. libretexts.orgmasterorganicchemistry.com This is due to their ability to donate electron density to the aromatic system via resonance, which stabilizes the positive charge in the arenium ion intermediate. libretexts.org

In the case of this compound, the hydroxyl group at C2 and the ethoxy group at C1 will direct incoming electrophiles to their respective ortho and para positions.

Hydroxyl group (-OH) at C2: This is a strongly activating group. msu.edu It will direct electrophiles to the C1 and C3 positions. Since C1 is already substituted, the primary direction will be towards C3.

Ethoxy group (-OEt) at C1: This group directs electrophiles to the C2 and C4 positions, as well as the C5 and C7 positions in the adjacent ring. Since C2 and C4 are already substituted, its influence will extend to the other ring.

The combined effect of these two powerful activating groups will strongly activate the ring towards EAS, particularly at the C3 position. The directing influence of the hydroxyl group is generally considered one of the strongest among activating groups. msu.edu

Competition Between Nitro-Activation and Alkoxy/Hydroxyl-Activation in EAS

The reactivity of the naphthalene system in this compound is a result of the competition between the activating effects of the hydroxyl and ethoxy groups and the deactivating effect of the nitro group. The nitro group (-NO₂) is a strong deactivating group and a meta-director due to its powerful electron-withdrawing inductive and resonance effects. masterorganicchemistry.combiochempress.com

In this specific molecule, the groups are positioned as follows:

Activating groups: -OH at C2 and -OEt at C1.

Deactivating group: -NO₂ at C4.

The directing effects of these groups can be either cooperative or antagonistic. msu.edu The -OH group strongly activates the C3 position. The -OEt group also activates the ring system. The -NO₂ group at C4 deactivates the ring, particularly at the ortho and para positions relative to it (C3, C5), but directs incoming electrophiles to the meta positions (C2, which is substituted).

The outcome of an EAS reaction is determined by the sum of these effects. The hydroxyl and ethoxy groups are powerful activators that donate electron density through resonance, a much stronger effect than the inductive withdrawal of the nitro group. libretexts.org Therefore, the activating, ortho, para-directing influence of the -OH and -OEt groups will overwhelmingly dominate the deactivating, meta-directing influence of the -NO₂ group. Electrophilic attack will be directed to the positions most activated by the hydroxyl and ethoxy groups and least deactivated by the nitro group. The C3 position is strongly activated by the adjacent -OH group and is ortho to the -OEt group, making it the most probable site for electrophilic substitution.

| Substituent Group | Type | Directing Effect | General Reactivity Effect |

|---|---|---|---|

| -OH (Hydroxyl) | Activating | ortho, para | Strongly Activating |

| -OR (Alkoxy, e.g., Ethoxy) | Activating | ortho, para | Activating |

| -NO₂ (Nitro) | Deactivating | meta | Strongly Deactivating |

| -Alkyl | Activating | ortho, para | Weakly Activating |

| -Halogen | Deactivating | ortho, para | Weakly Deactivating |

Proton Transfer and Deprotonation Equilibria of the Hydroxyl Moiety

The hydroxyl group of this compound is acidic, and its proton transfer and deprotonation behavior are influenced by both intramolecular and intermolecular factors, including solvent properties.

Solvent-Mediated Deprotonation Phenomena in 4-Nitronaphthalen-1-ol and Analogues

The acidity of the hydroxyl group in nitronaphthols is significantly enhanced by the electron-withdrawing nature of the nitro group. biochempress.com This facilitates deprotonation, a process that is highly sensitive to the surrounding solvent environment. Studies on analogues like 4-hydroxy-1-naphthaldehyde (B1296455) have shown concentration-dependent deprotonation in polar protic and aprotic solvents such as methanol (B129727) and acetonitrile (B52724). rsc.org The spontaneous deprotonation of 4-nitronaphthalen-1-ol in various organic solvents, leading to an equilibrium between the neutral and deprotonated forms, has also been reported. rsc.org

The ability of a solvent to stabilize the resulting anion is crucial. Polar solvents can stabilize the phenoxide-like anion through hydrogen bonding or dipole-dipole interactions, thus shifting the equilibrium towards the deprotonated form. Research on 4-nitrocatechol (B145892) demonstrated that excited-state proton transfer is highly efficient and occurs on a picosecond timescale, with the rate being solvent-dependent; the process is faster in water than in 2-propanol. uci.edunih.gov This suggests that such nitrophenols can act as strong photoacids, and their deprotonation can be triggered by light. nih.gov The solvent can also influence the preferred site of deprotonation when multiple acidic protons are present in a molecule. rsc.org

Intramolecular Proton Transfer Mechanisms within Hydroxylated Naphthalene Systems

In addition to intermolecular proton transfer to a solvent molecule, hydroxylated naphthalene systems can undergo intramolecular proton transfer (IPT), particularly when a suitable proton-accepting group is present within the same molecule. This process is often studied in the excited state, where it is known as excited-state intramolecular proton transfer (ESIPT). nih.govacs.org

In systems like 1-hydroxy-2-naphthaldehyde, ESIPT occurs from the hydroxyl group to the carbonyl oxygen. nih.govacs.org The efficiency and dynamics of ESIPT are sensitive to the substitution pattern on the naphthalene ring and the solvent environment. nih.govresearchgate.net For a Mannich base derived from 4-hydroxy-1-naphthaldehyde, which has a piperidine (B6355638) nitrogen atom that can act as an internal base, an intramolecular proton transfer from the hydroxyl group to the nitrogen occurs. rsc.org The position of this equilibrium was found to be highly solvent-dependent: in acetonitrile, the neutral OH-form predominates, whereas in methanol, the proton-transferred zwitterionic form is favored. rsc.org

For this compound, an intramolecular hydrogen bond could potentially form between the hydroxyl group at C2 and the ethoxy group at C1, or with the nitro group at C4, although the latter is less geometrically favorable. While a direct proton transfer to the ethoxy group is unlikely, the formation of an intramolecular hydrogen bond can influence the acidity of the hydroxyl proton and its availability for transfer to an external base or solvent molecule. Theoretical studies on similar systems have shown that such intramolecular hydrogen bonding plays a significant role in determining the stability of different conformers and the potential energy surface for proton transfer. nih.gov

Spectroscopic Investigations of Acid-Base Equilibria and pKa Determination

The acid-base properties of nitrophenols and their derivatives, such as this compound, are of significant interest due to the influence of the nitro group on the acidity of the hydroxyl proton. The determination of the acid dissociation constant (pKa) is crucial for understanding the reactivity and behavior of such compounds in different chemical environments. Spectroscopic methods, particularly UV-Vis spectrophotometry, are commonly employed for this purpose.

The acid-base equilibrium involves the deprotonation of the hydroxyl group to form a phenolate (B1203915) anion. This process is accompanied by significant changes in the electronic structure of the molecule, which are reflected in its UV-Vis absorption spectrum. The neutral form and the deprotonated (anionic) form exhibit distinct absorption maxima. By monitoring the changes in absorbance at specific wavelengths as a function of pH, the pKa value can be accurately determined. The equilibrium can be represented as follows:

ROH + H₂O ⇌ RO⁻ + H₃O⁺

The pKa value is typically calculated using the Henderson-Hasselbalch equation or by analyzing the spectrophotometric titration data, where absorbance is plotted against pH. youtube.comyoutube.com The inflection point of the resulting sigmoidal curve corresponds to the pKa.

Table 1: Spectroscopic Data and pKa for an Analogous Compound (4-Nitronaphthalen-1-ol)

| Compound | Solvent | Absorption Maxima (Neutral) | Absorption Maxima (Anionic) | pKa | Reference |

|---|---|---|---|---|---|

| 4-Nitronaphthalen-1-ol | Acetonitrile | ~320 nm | ~380 nm | 9.09 ± 0.08 | hepvs.ch |

| 4-Nitronaphthalen-1-ol | Methanol | ~320 nm | ~380 nm | 8.57 ± 0.07 | hepvs.ch |

Transition-Metal-Catalyzed Transformations Involving the Nitroarene Moiety

The nitro group of nitroarenes, including this compound, serves as a versatile functional group that can be transformed through transition-metal-catalyzed reactions. These reactions offer powerful alternatives to traditional nucleophilic aromatic substitution (SNAr) by enabling the formation of various carbon-heteroatom and carbon-carbon bonds under milder conditions. acs.org The nitro group can act as a leaving group, a characteristic that is exploited in denitrative coupling reactions. ccspublishing.org.cnresearchgate.net

Denitrative Coupling Reactions: Substrate Scope and Mechanism

Denitrative coupling reactions involve the cleavage of a C–NO₂ bond and the concurrent formation of a new bond with a suitable coupling partner. Various transition metals, including palladium, rhodium, copper, and nickel, have been shown to catalyze these transformations. acs.orgresearchgate.net

The substrate scope for these reactions is broad, but often, nitroarenes bearing electron-withdrawing groups are more reactive. researchgate.net Therefore, this compound, with its electron-withdrawing nitro group, is expected to be a suitable substrate for such couplings. These reactions can be used to form C-O, C-S, and C-C bonds.

C-O Bond Formation: Rhodium complexes, such as RhCl(PPh₃)₃, have been used to catalyze the denitrative coupling of nitroarenes with arylboronic acids in the presence of water to form diaryl ethers. acs.orgccspublishing.org.cn Palladium catalysts, including Pd/C and various palladium complexes, are also effective for the etherification of nitroarenes with phenols and alcohols. researchgate.net Nickel-catalyzed methods have also been developed for coupling with alcohols. researchgate.net

C-S Bond Formation: Copper and palladium catalysts have been employed for the synthesis of aryl thioethers from nitroarenes. acs.org For example, copper(I) iodide can catalyze the reaction of nitroarenes with various sulfur sources. researchgate.net

C-C Bond Formation: Palladium-catalyzed Suzuki-Miyaura type cross-coupling reactions can be used to form biaryls from nitroarenes and arylboronic acids. acs.org

The general mechanism for these reactions, particularly for palladium-catalyzed processes, is believed to proceed through a catalytic cycle involving:

Oxidative addition of the C–NO₂ bond to a low-valent metal center (e.g., Pd(0)). acs.orgresearchgate.net

Transmetalation (in the case of coupling with organometallic reagents) or nucleophilic attack.

Reductive elimination to release the final product and regenerate the active catalyst. acs.orgresearchgate.net

Table 2: Overview of Transition-Metal-Catalyzed Denitrative Coupling Reactions

| Catalyst System | Coupling Partner | Bond Formed | Typical Conditions | Reference |

|---|---|---|---|---|

| RhCl(PPh₃)₃ | Arylboronic acids / H₂O | C-O | Cs₂CO₃, DMF, air | acs.orgccspublishing.org.cn |

| Pd/C or Pd complexes | Phenols, Alcohols | C-O | Base (e.g., K₂CO₃), DMSO or DMF | researchgate.net |

| NiCl₂ / TBAB | Alcohols | C-O | K₃PO₄, 100 °C | researchgate.net |

| CuI or Cu(OAc)₂ | Thiols, Na₂S₂O₃ | C-S | Base, PEG or DMF | acs.orgresearchgate.net |

| Pd/NHC complexes | Arylboronic acids | C-C | Base (e.g., K₃PO₄) | acs.orgacs.org |

Mechanistic Studies of C–NO₂ Bond Oxidative Addition

The oxidative addition of the C–NO₂ bond to a transition metal center is the pivotal and often rate-determining step in denitrative cross-coupling reactions. acs.orgacs.org Understanding this fundamental step is crucial for catalyst design and for expanding the scope of applicable nitroarene substrates. researchgate.net

Mechanistic investigations, combining experimental and computational studies, have shed light on this process. For palladium-catalyzed reactions, the proposed mechanism starts with the coordination of the nitroarene to a Pd(0) complex. acs.org This is followed by the insertion of the palladium into the C–NO₂ bond to form an aryl-palladium(II)-nitro intermediate (Ar-Pd(II)-NO₂). acs.orgresearchgate.net

Theoretical studies, such as Density Functional Theory (DFT) calculations, have been used to model the reaction pathway and estimate the activation energies. acs.org These studies support a mechanism where a precoordination of the nitroarene to the metal center occurs before the C–NO₂ bond cleavage. acs.org For some systems, the formation of an η²-arene palladium complex has been proposed as an initial step before the oxidative addition. acs.org

The electronic nature of the nitroarene plays a significant role. Electron-deficient nitroarenes generally undergo oxidative addition more readily. researchgate.net However, the development of more active catalysts, such as those employing specific phosphine (B1218219) ligands (e.g., BrettPhos), has broadened the substrate scope to include less activated nitroarenes. researchgate.netacs.org The lability of the resulting Pd-NO₂ bond in the oxidative addition complex is also a key factor in the subsequent steps of the catalytic cycle. acs.org

Theoretical and Computational Studies of 1 Ethoxy 4 Nitronaphthalen 2 Ol

Quantum Chemical Calculations for Molecular Geometry and Conformational Analysis

Quantum chemical calculations are fundamental to understanding the three-dimensional structure and conformational landscape of a molecule. These computational methods, such as Density Functional Theory (DFT) and ab initio techniques, are routinely used to predict stable molecular structures and the energies of different conformers.

The first step in a computational study is the optimization of the molecule's geometry to find its lowest energy conformation. For 1-Ethoxy-4-nitronaphthalen-2-ol, this would involve exploring the rotational freedom around the ethoxy group and the orientation of the nitro and hydroxyl groups relative to the naphthalene (B1677914) ring. However, a thorough search of scientific literature and chemical databases did not yield any published studies that have performed these optimizations for this compound. Therefore, no specific data on its optimized molecular structure or the relative energies of its conformational isomers are currently available.

Following geometry optimization, a detailed analysis of the molecule's structural parameters provides insight into its bonding and stereochemistry. This would include the precise bond lengths between all atoms, the bond angles defining the geometry of the rings and substituent groups, and the dihedral angles describing the spatial arrangement of the ethoxy and nitro groups.

Despite the importance of these parameters, no specific computational data for the bond lengths, bond angles, or dihedral angles of this compound have been reported in the available scientific literature. While studies on related naphthalene derivatives exist, this specific information for the title compound remains uncharacterised.

Table 1: Hypothetical Data Table for Bond Parameters of this compound

This table is for illustrative purposes only, as no experimental or theoretical data has been found.

| Parameter | Value (Å or °) |

|---|---|

| C1-C2 Bond Length | Data not available |

| C2-O(H) Bond Length | Data not available |

| C1-O(Et) Bond Length | Data not available |

| C4-N Bond Length | Data not available |

| C1-C2-C3 Bond Angle | Data not available |

| C-O-C (Ethoxy) Bond Angle | Data not available |

| C3-C4-N-O Dihedral Angle | Data not available |

Electronic Structure and Reactivity Descriptors from Computational Chemistry

Computational chemistry also provides a deep understanding of the electronic properties of a molecule, which are crucial for predicting its reactivity and potential applications.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

A search for computational studies on this compound yielded no specific calculations of its HOMO and LUMO energies or the resulting energy gap. Such data is essential for understanding its electronic transitions and predicting its behavior in chemical reactions.

Global reactivity descriptors such as ionization potential (IP), electron affinity (EA), and electronegativity (χ) can be derived from the energies of the frontier orbitals. IP represents the energy required to remove an electron, while EA is the energy released when an electron is added. Electronegativity, a measure of an atom's ability to attract electrons, can be calculated from IP and EA.

Regrettably, no theoretical studies reporting the calculated ionization potential, electron affinity, or electronegativity for this compound could be located.

Further insights into a molecule's reactivity can be gained from calculating its chemical hardness (η), softness (S), and electrophilicity index (ω). Hardness and softness are related to the HOMO-LUMO gap and describe the molecule's resistance to change in its electron distribution. The electrophilicity index quantifies the ability of a molecule to accept electrons.

As with the other electronic parameters, a comprehensive literature search did not uncover any studies that have calculated the chemical hardness, softness, or electrophilicity index for this compound.

Table 2: Hypothetical Data Table for Electronic Properties and Reactivity Descriptors of this compound

This table is for illustrative purposes only, as no experimental or theoretical data has been found.

| Descriptor | Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Ionization Potential (I) | Data not available |

| Electron Affinity (A) | Data not available |

| Electronegativity (χ) | Data not available |

| Chemical Hardness (η) | Data not available |

| Chemical Softness (S) | Data not available |

| Electrophilicity Index (ω) | Data not available |

Dipole Moments and Atomic Charge Distribution in the Molecular System

No published studies were found that report the calculated dipole moment or the specific atomic charge distribution for this compound. Such data would typically be generated through quantum chemical calculations, such as Density Functional Theory (DFT), and would be crucial for understanding the molecule's polarity, intermolecular interactions, and reactivity.

Mechanistic Elucidation through Computational Simulations

Calculation of Activation Energies and Transition States for Chemical Transformations

There are no available computational studies that have calculated the activation energies or identified the geometries of transition states for any chemical transformations of this compound. This information is fundamental for predicting reaction kinetics and understanding the feasibility of different reaction pathways.

Solvent Effects and Environmental Influence on Computational Predictions

The influence of different solvents on the properties and reactivity of this compound has not been documented in the scientific literature. Computational models, such as the Polarizable Continuum Model (PCM), are often used to simulate solvent effects, but the results of such simulations for this specific compound are not available.

Advanced Spectroscopic Characterization and Analytical Research Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Depth Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 1-Ethoxy-4-nitronaphthalen-2-ol, offering precise insights into the connectivity of atoms and the electronic environment of the nuclei.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental in confirming the molecular structure of this compound. The ¹H NMR spectrum would reveal distinct signals for the ethoxy group protons, typically a triplet for the methyl group and a quartet for the methylene (B1212753) group, and a set of signals for the aromatic protons on the naphthalene (B1677914) ring. The chemical shifts and coupling patterns of these aromatic protons are particularly informative about their relative positions and the electronic effects of the nitro, hydroxyl, and ethoxy substituents. For instance, the electron-withdrawing nitro group is expected to deshield the protons in its vicinity, shifting their resonances downfield. stackexchange.com The phenolic -OH proton signal can vary in its chemical shift depending on the solvent and concentration and may exhibit broadening due to hydrogen bonding. docbrown.inforesearchgate.net

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment. The carbon atom attached to the nitro group (C4) would be significantly deshielded, while the carbon bearing the hydroxyl group (C2) and the one with the ethoxy group (C1) would also show characteristic shifts. mdpi.com The remaining aromatic carbon signals would provide a complete picture of the carbon skeleton. rsc.org

While less common, Nitrogen-15 (¹⁵N) and Oxygen-17 (¹⁷O) NMR can offer direct probes into the electronic structure of the nitro and hydroxyl/ethoxy functional groups. ¹⁵N NMR is particularly useful for studying nitroaromatic compounds, with the chemical shift of the nitro group being sensitive to its electronic environment and any steric interactions. researchgate.net ¹⁷O NMR, although challenging due to the low natural abundance and quadrupolar nature of the ¹⁷O nucleus, could provide valuable information on the hydroxyl and ethoxy oxygen atoms, including insights into hydrogen bonding interactions. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic-H | 7.0 - 9.0 | 110 - 150 |

| Phenolic-OH | 5.0 - 10.0 (variable) | - |

| Ethoxy -CH₂- | ~4.2 (quartet) | ~65 |

| Ethoxy -CH₃ | ~1.4 (triplet) | ~15 |

| C-OH | - | 150 - 160 |

| C-NO₂ | - | 140 - 150 |

Note: These are estimated values and can vary based on the solvent and experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties and Equilibria

UV-Vis spectroscopy is a powerful tool for investigating the electronic transitions within this compound and for studying equilibria, such as acid-base dissociation.

The UV-Vis absorption spectrum of this compound is expected to be characterized by absorption bands arising from π→π* transitions within the naphthalene ring system and charge-transfer (CT) transitions involving the nitro and hydroxyl/ethoxy groups. nih.gove-journals.in The position and intensity of these bands are sensitive to the solvent polarity, a phenomenon known as solvatochromism. tandfonline.comnih.gov In polar solvents, the excited state, which often has a larger dipole moment than the ground state, is stabilized, leading to a red shift (bathochromic shift) of the absorption maximum. nih.gov Studying the solvatochromic behavior can provide insights into the change in dipole moment upon excitation and the nature of the electronic transitions.

The protonation state of the phenolic hydroxyl group has a dramatic effect on the UV-Vis spectrum. The deprotonated form, the phenolate (B1203915), will have a significantly different electronic structure and, consequently, a different absorption spectrum, typically with the main absorption band shifted to a longer wavelength (red-shifted) compared to the protonated form. nih.gov This is due to the increased electron-donating ability of the phenolate oxygen.

Table 2: Expected UV-Vis Absorption Maxima (λmax) for this compound in Different States

| State | Solvent | Expected λmax (nm) | Transition Type |

|---|---|---|---|

| Protonated (Neutral) | Non-polar (e.g., Hexane) | Shorter wavelength | π→π, CT |

| Protonated (Neutral) | Polar (e.g., Ethanol) | Slightly red-shifted vs. non-polar | π→π, CT |

| Deprotonated (Anionic) | Aqueous Buffer (alkaline pH) | Significantly red-shifted | π→π*, CT |

The significant difference in the UV-Vis spectra of the protonated and deprotonated forms of this compound allows for the precise determination of its acid dissociation constant (pKa). By recording the absorbance at a fixed wavelength across a range of pH values, a titration curve can be generated. nih.govtripod.comchemagine.co.uk The pKa can then be determined from the inflection point of this curve. tripod.com This method is highly sensitive and can be adapted for high-throughput screening using 96-well microplates. nih.govresearchgate.net The pKa value is a crucial parameter that governs the compound's solubility, lipophilicity, and behavior in biological systems.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a vibrational fingerprint of a molecule, allowing for the identification of functional groups and providing structural information.

The IR spectrum of this compound would show characteristic absorption bands for the various functional groups present. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group, with its broadness resulting from hydrogen bonding. The C-H stretching vibrations of the aromatic ring and the ethoxy group would appear in the 2850-3100 cm⁻¹ region. researchgate.net The nitro group has two characteristic strong stretching vibrations: an asymmetric stretch typically around 1500-1560 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹. The C-O stretching of the ether and phenol (B47542) would be observed in the 1000-1300 cm⁻¹ region. ias.ac.inresearchgate.net The out-of-plane C-H bending vibrations of the substituted naphthalene ring in the 700-900 cm⁻¹ region can be diagnostic of the substitution pattern. ias.ac.in

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in the Raman spectrum, the aromatic C=C stretching vibrations and the symmetric stretch of the nitro group usually give rise to strong Raman signals. researchgate.netnih.gov The combination of IR and Raman spectra provides a comprehensive vibrational profile of the molecule. ias.ac.innih.gov

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch (phenolic) | 3200-3600 (broad) | Weak | Medium to Strong (IR) |

| Aromatic C-H stretch | 3000-3100 | 3000-3100 | Medium to Strong |

| Aliphatic C-H stretch (ethoxy) | 2850-2980 | 2850-2980 | Medium |

| Aromatic C=C stretch | 1450-1600 | 1450-1600 | Strong (Raman) |

| Asymmetric NO₂ stretch | 1500-1560 | - | Strong (IR) |

| Symmetric NO₂ stretch | 1300-1370 | 1300-1370 | Strong (IR & Raman) |

| C-O stretch (ether & phenol) | 1000-1300 | - | Strong (IR) |

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone analytical technique for the unambiguous identification and structural elucidation of organic compounds. Its capacity to measure mass-to-charge ratios (m/z) with exceptional accuracy—typically to four or five decimal places—allows for the determination of a compound's elemental composition from its precise molecular weight. youtube.com This level of precision is indispensable for distinguishing between molecules that may share the same nominal mass but differ in their atomic makeup. In the context of this compound, HRMS provides definitive confirmation of its molecular formula and offers deep insights into its chemical structure through detailed fragmentation analysis.

The analysis begins with the determination of the compound's exact mass. The molecular formula for this compound is C₁₂H₁₁NO₄. Using the monoisotopic masses of the most abundant isotopes of carbon (¹²C = 12.00000 Da), hydrogen (¹H = 1.00783 Da), nitrogen (¹⁴N = 14.00307 Da), and oxygen (¹⁶O = 15.99491 Da), the theoretical exact mass of the neutral molecule is calculated to be 233.06881 Da. In a typical HRMS experiment, the compound would be ionized, most commonly forming a molecular ion [M]⁺• or a protonated molecule [M+H]⁺, and its m/z value measured with high precision. The close agreement between the experimentally measured mass and the calculated theoretical mass serves as primary evidence for the compound's identity.

Below is a data table illustrating the precise molecular weight determination for the molecular ion of this compound.

Table 1: High-Resolution Mass Spectrometry Data for the Molecular Ion of this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₁₁NO₄ |

| Ion Formula | [C₁₂H₁₁NO₄]⁺• |

| Theoretical Monoisotopic Mass (Da) | 233.06881 |

| Experimentally Observed m/z (Hypothetical) | 233.0685 |

| Mass Error (ppm) | -1.33 |

This table presents a hypothetical experimental value to illustrate the concept of mass error calculation, a critical parameter in HRMS for confirming elemental composition.

Beyond confirming the molecular formula, HRMS coupled with tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the ionized molecule. By inducing fragmentation and analyzing the precise masses of the resulting fragment ions, a detailed map of the molecule's structure can be constructed. The fragmentation of this compound is expected to be influenced by its key functional groups: the ethoxy group, the nitro group, and the hydroxyl group, all attached to the stable naphthalene core.

The fragmentation patterns for aromatic compounds, phenols, ethers, and nitroarenes follow predictable pathways. slideshare.netlibretexts.orgyoutube.comresearchgate.net For this compound, several key fragmentation routes can be postulated:

Loss of the Ethyl Radical: A common fragmentation for ethyl ethers is the cleavage of the ethyl group, leading to the loss of a C₂H₅ radical. libretexts.orgyoutube.com

Loss of an Ethoxy Radical: Cleavage of the carbon-oxygen bond of the ether can result in the loss of an ethoxy radical (•OC₂H₅).

Elimination of the Nitro Group: A characteristic fragmentation of nitroaromatic compounds is the loss of the nitro group (NO₂) or nitric oxide (NO). researchgate.netnih.gov

Sequential Losses: Following an initial fragmentation, subsequent losses, such as the elimination of carbon monoxide (CO) from the phenolic structure, are common. youtube.com

A detailed analysis of these theoretical fragments provides further structural confirmation. The table below outlines the plausible fragment ions for this compound, their theoretical exact masses, and their proposed structures.

Table 2: Plausible High-Resolution Fragmentation Analysis of this compound

| Theoretical m/z | Ion Formula | Proposed Fragment Structure/Loss |

| 204.0453 | [C₁₀H₆NO₄]⁺ | Loss of C₂H₅• (ethyl radical) from the ethoxy group |

| 188.0504 | [C₁₂H₉O₂]⁺ | Loss of •NO₂ (nitro radical) from the molecular ion |

| 187.0344 | [C₁₀H₅NO₃]⁺ | Loss of C₂H₅OH (ethanol) |

| 158.0449 | [C₁₀H₆O₂]⁺ | Sequential loss of •NO₂ and C₂H₄ from the molecular ion |

| 130.0395 | [C₉H₆O]⁺ | Loss of •NO₂, C₂H₅•, and CO from the molecular ion |

This table is based on established fragmentation principles for the functional groups present in the molecule and represents a theoretical fragmentation pattern.

This comprehensive analysis, combining precise mass measurement of the molecular ion with the structural information gleaned from its fragmentation pattern, exemplifies the power of high-resolution mass spectrometry in the unequivocal characterization of complex organic molecules like this compound.

Role of 1 Ethoxy 4 Nitronaphthalen 2 Ol As a Synthetic Intermediate in Specialized Applications

Precursor in the Synthesis of Advanced Organic Dyes and Pigments

The chromophoric and auxochromic groups present in 1-ethoxy-4-nitronaphthalen-2-ol make it a promising precursor for the synthesis of advanced organic dyes and pigments. The naphthalene (B1677914) ring system is a common scaffold in many dyes, and the nitro (-NO₂) and hydroxyl (-OH) groups are key functionalities in the generation of color.

The nitro group, a powerful electron-withdrawing group, can be chemically reduced to an amino group (-NH₂). This transformation is fundamental in the production of azo dyes. The resulting aromatic amine can be diazotized and coupled with other aromatic compounds to create a wide array of colors. The presence of the hydroxyl and ethoxy groups can act as auxochromes, modifying the color intensity and light-fastness of the resulting dye. While direct examples using this compound are not prevalent in literature, related compounds like 2-ethoxy-1-nitronaphthalene (B172031) serve as intermediates in the synthesis of dyes for the textile and material industries. The general class of nitrobenzylidene compounds is also noted for its use in dye creation. google.com

Table 1: Potential Dye Synthesis Reactions from this compound

| Reaction Type | Reagents | Resulting Intermediate/Product | Relevance |

|---|---|---|---|

| Nitro Group Reduction | Fe/HCl, H₂/Pd-C | 1-Amino-4-ethoxynaphthalen-2-ol | Creates a primary amine for diazotization. |

| Diazotization | NaNO₂, HCl | Diazonium salt of 1-amino-4-ethoxynaphthalen-2-ol | Highly reactive intermediate for azo coupling. |

| Azo Coupling | Phenols, anilines | Azo dyes with extended conjugation | Forms the final colored dye product. |

Building Block for Complex Bioactive Compounds and Pharmaceutical Intermediates

The structural motifs within this compound are relevant to medicinal chemistry and the synthesis of bioactive molecules. Nitroaromatic compounds are important intermediates in the production of pharmaceuticals, primarily because the nitro group can be readily converted into an amine, a common functional group in many drugs. researchgate.net Palladium-catalyzed reactions, for example, can be used to couple nitroarenes with amines to form aniline (B41778) derivatives, which are crucial in drug discovery. acs.org

The naphthalene scaffold itself is present in various pharmaceuticals. Furthermore, the combination of ether and hydroxyl groups can influence a molecule's solubility and ability to interact with biological targets. Research on related structures, such as 1-alkoxy-2-nitronaphthalenes, has demonstrated their use in the synthesis of bioactive compounds. core.ac.uk The reduction of the nitro group is a key step, potentially leading to the formation of reactive intermediates that could interact with cellular macromolecules for therapeutic effects.

Applications in the Development of Functional Materials and Specialty Chemicals

This compound serves as a building block for the synthesis of specialty chemicals and functional materials. The reactivity of its functional groups allows it to be incorporated into larger, more complex molecular architectures. For instance, the development of liquid crystals and other organic materials often relies on intermediates with rigid aromatic cores and specific functional groups that influence molecular packing and electronic properties. lookchem.com Related ethoxy-substituted aromatic compounds are used as intermediates in the synthesis of liquid crystals for display technologies. lookchem.comnih.gov

The nitro group also allows for denitrative coupling reactions, which are powerful methods for forming new carbon-carbon or carbon-heteroatom bonds, essential for constructing complex organic materials. acs.org The polycyclic aromatic framework is a key feature in functional materials used in organic electronics and photonics. acs.org

Exploration in Catalysis and Ligand Design for Organic Transformations

While not widely documented as a ligand itself, the structure of this compound suggests potential for exploration in catalysis and ligand design. The hydroxyl group and the oxygen atoms of the nitro group could potentially act as coordination sites for metal ions. Upon deprotonation of the hydroxyl group, the molecule could function as a bidentate ligand, binding to a metal center through the phenoxide oxygen and one of the nitro-group oxygens.

The field of organocatalysis also presents opportunities. The functional groups on the naphthalene ring could be modified to create a chiral catalyst for asymmetric synthesis. The general reactivity of nitroarenes in catalytic cycles, such as the Cadogan cyclization for synthesizing carbazoles and other N-heterocycles, highlights the utility of the nitro group in facilitating complex organic transformations. researchgate.net These reactions often proceed through P(III)/P(V) catalytic cycles where the nitroarene is deoxygenated. researchgate.net

Table 2: Potential Catalytic and Ligand Applications

| Application Area | Relevant Functional Groups | Potential Role |

|---|---|---|

| Ligand Design | -OH, -NO₂ | Bidentate chelation to metal centers after deprotonation. |

| Organocatalysis | Naphthalene backbone, -OH, -OEt | Scaffold for developing chiral catalysts. |

| Substrate in Catalysis | -NO₂ | Substrate for deoxygenation or denitrative coupling reactions. acs.org |

Potential as a Modular Unit in Responsive Chemical Systems

The nitroaromatic moiety is a key component in the design of stimuli-responsive chemical systems. These systems are designed to undergo a chemical or physical change in response to a specific trigger. A prominent application is in the development of hypoxia-activated prodrugs for cancer therapy. divyarasayan.org

Tumor microenvironments are often characterized by low oxygen levels (hypoxia). Certain enzymes, such as nitroreductases, are highly active in these hypoxic regions. These enzymes can selectively reduce the nitro group of a compound like this compound. This reduction can trigger a cascade of reactions, such as the release of a cytotoxic agent or the activation of a fluorescent reporter for imaging purposes. divyarasayan.org The presence of the nitro group makes this molecule a candidate for development as a modular unit in such "smart" therapeutic or diagnostic systems. The specific ethoxy and hydroxyl substituents could be used to tune the molecule's reduction potential and solubility to optimize its performance in a biological context.

Future Research Directions and Unresolved Challenges in 1 Ethoxy 4 Nitronaphthalen 2 Ol Chemistry

Development of Highly Enantioselective and Diastereoselective Synthetic Routes

The presence of a stereocenter at the C2 position (bearing the hydroxyl group) and the potential for atropisomerism due to hindered rotation around the C1-naphthalene bond make the stereocontrolled synthesis of 1-Ethoxy-4-nitronaphthalen-2-ol a formidable challenge. Currently, synthetic methods for related nitronaphthalenes often result in racemic mixtures, limiting their application in chiral-specific fields like pharmacology and materials science.

Future Research Directions:

Asymmetric Catalysis: A primary goal is the development of catalytic enantioselective methods for the synthesis of this scaffold. This could involve the use of chiral organocatalysts to guide the stereoselective addition of nucleophiles to a suitable naphthalene (B1677914) precursor. scienceopen.com For instance, chiral thioureas or phosphoric acids have shown success in related asymmetric transformations and could be adapted for this system. scienceopen.com

Desymmetrization Strategies: An alternative approach involves the enantioselective desymmetrization of a prochiral precursor. A bifunctional selenide-catalyzed method has been successfully used for the synthesis of chiral trifluoromethylthiolated tetrahydronaphthalenes and could serve as an inspiration for developing similar strategies for this compound. d-nb.info

Dynamic Kinetic Resolution: For racemic mixtures, developing a dynamic kinetic resolution process could provide access to a single enantiomer in high yield. This would involve a reversible racemization of the starting material coupled with an irreversible, enantioselective reaction.

An overview of potential enantioselective strategies is presented below:

| Strategy | Catalyst/Reagent Type | Potential Advantages | Key Challenge |

|---|---|---|---|

| Asymmetric Synthesis | Chiral Organocatalysts (e.g., Quinine derivatives, Proline derivatives) nih.gov | High enantioselectivity, metal-free conditions. | Catalyst design for specific substrate. |

| Desymmetrization | Chiral Transition Metal Complexes (e.g., Rh, Pd) nih.govchemrxiv.org | Access to complex chiral structures. | Synthesis of suitable prochiral precursors. |

In-Depth Mechanistic Studies of Under-Explored Reactivity Patterns

The interplay between the electron-donating ethoxy and hydroxyl groups and the electron-withdrawing nitro group creates a complex electronic landscape on the naphthalene ring. This substitution pattern likely gives rise to unique reactivity that has not been fully investigated.

Future Research Directions:

Charge-Transfer and Radical Pathways: Mechanistic studies on the nitration of naphthalene have identified cation radicals as key intermediates in charge-transfer processes. It is crucial to investigate whether similar pathways are accessible for this compound, particularly in photochemical or electrochemical reactions.

Cycloaddition Reactions: While some nitronaphthalenes participate in Diels-Alder reactions, the specific substitution pattern of this compound may favor alternative cycloaddition pathways or influence regioselectivity. researchgate.net A detailed theoretical and experimental investigation into its behavior as either a diene or dienophile is warranted.

Reductive Functionalization: The reduction of the nitro group is a common transformation. However, recent studies have shown that iron-catalyzed reductive functionalization can lead to novel products beyond simple amines, such as hydroamination products when alkenes are present. nih.govacs.org Exploring these reactions with this compound could yield a variety of new, functionalized derivatives. Mechanistic probes like kinetics, EPR, and mass spectrometry will be vital to unravel the complex reaction pathways. nih.govacs.org

Innovative Applications in Catalysis and Supramolecular Chemistry

The functional groups on this compound make it an attractive candidate for incorporation into larger, functional systems.

Future Research Directions:

Supramolecular Cages: The design of supramolecular coordination cages for photocatalysis is a rapidly advancing field. acs.orgnih.gov The naphthalene unit could act as a structural panel, while the hydroxyl and nitro groups could be used for metal coordination or as recognition sites for guest molecules. The confinement of reactants within such a cage could lead to enhanced reaction rates and novel selectivity. researchgate.netrsc.org The stability and catalytic turnover numbers of molecular catalysts can be significantly enhanced when incorporated into supramolecular structures. acs.orgnih.gov

Organocatalyst Scaffolds: The chiral backbone of enantiomerically pure this compound could serve as a scaffold for new classes of organocatalysts. The hydroxyl group, for instance, could act as a hydrogen-bond donor, a key interaction in many non-covalent organocatalysis mechanisms. scienceopen.com

Self-Assembling Systems: The rigid, planar structure of the naphthalene core, combined with the potential for hydrogen bonding via the hydroxyl group, makes this molecule a candidate for designing self-assembling systems with interesting photophysical properties. rsc.org

Advanced Computational Modeling for Predictive Reactivity and Material Design

Computational chemistry offers a powerful tool for predicting the properties and reactivity of new molecules, thereby guiding experimental efforts.

Future Research Directions:

DFT Calculations: Density Functional Theory (DFT) can be used to model the geometric and electronic structure of this compound. researchgate.net This can provide insights into bond lengths, charge distribution, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting reactivity. researchgate.net For example, calculations on related naphthoic acids have been used to correlate structure with QSAR properties like hydration energy and polarizability. researchgate.net

Reaction Pathway Modeling: Computational modeling can be employed to investigate the mechanisms of potential reactions, such as cycloadditions or electrophilic substitutions. researchgate.netcdnsciencepub.com By calculating the activation energies of different pathways, researchers can predict the most likely products and optimize reaction conditions.

Excited State Calculations: Time-dependent DFT (TD-DFT) can be used to model the excited state properties of the molecule. mdpi.com This is essential for predicting its fluorescence and phosphorescence behavior and for designing applications in optoelectronics.

A table summarizing key computational parameters and their relevance is provided below:

| Computational Method | Calculated Property | Relevance to Research |

|---|---|---|

| DFT | Optimized Geometry, Frontier Orbitals (HOMO/LUMO) | Predicts molecular shape and sites of electrophilic/nucleophilic attack. researchgate.net |

| DFT | QSAR Properties (e.g., LogP, Polarizability) | Guides design for biological applications and material properties. researchgate.net |

| TD-DFT | Electronic Transition Energies, Excited State Geometries | Predicts UV-Vis absorption, fluorescence, and potential for optoelectronic applications. mdpi.comresearchgate.net |

Integration into New Chemical Biology Tools or Optoelectronic Devices

The unique combination of functional groups and the naphthalene core suggests that this compound could be a valuable component in the development of new technologies.

Future Research Directions:

Fluorescent Probes: Naphthalene derivatives are well-known for their fluorescent properties. researchgate.netrsc.org The sensitivity of the nitro and hydroxyl groups to their local environment (e.g., pH, polarity, presence of metal ions) could be exploited to develop fluorescent probes for chemical sensing or biological imaging. The electron-withdrawing nitro group can act as a quencher, potentially enabling "turn-on" fluorescence upon reaction or binding.

Organic Semiconductors: Polycyclic aromatic hydrocarbons are the building blocks of many organic electronic materials. researchgate.net By polymerizing or co-polymerizing derivatives of this compound, it may be possible to create new organic semiconductors with tailored properties for applications in organic light-emitting diodes (OLEDs) or field-effect transistors. researchgate.net

Bioactive Scaffolds: Naphthalene-based structures are found in numerous biologically active compounds. nih.govbiointerfaceresearch.com The functional groups on this compound provide handles for further chemical modification, allowing for the synthesis of libraries of compounds to be screened for various biological activities, such as anticancer or antimicrobial properties. ekb.eg

Q & A

Q. What are the recommended synthetic routes for 1-Ethoxy-4-nitronaphthalen-2-ol, and how do reaction conditions influence yield?

The compound can be synthesized via nitration and ethoxylation of naphthalen-2-ol derivatives. A modified Nencki method involves refluxing precursor compounds (e.g., 4-chloro-naphthalen-1-ol) with glacial acetic acid and a catalyst like ZnCl₂ to introduce functional groups . Ethoxylation typically employs ethanol as a solvent and KOH as a base for nucleophilic substitution. Temperature control (e.g., 70–90°C) and stoichiometric ratios of nitro/ethoxy precursors are critical for minimizing side reactions and maximizing yield. Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .

Q. How can spectroscopic techniques (e.g., NMR, IR) be optimized to characterize this compound?

- NMR : Use deuterated chloroform (CDCl₃) or DMSO-d₆ as solvents to resolve proton splitting patterns. For ¹³C NMR, long acquisition times (~2 hours) improve signal-to-noise ratios for nitronaphthalene derivatives .

- IR : Focus on key functional groups: nitro (N=O stretching at 1520–1350 cm⁻¹) and ethoxy (C-O-C at 1250–1050 cm⁻¹). Compare with reference spectra from structurally similar compounds (e.g., 4-nitronaphthalen-1-ol) to confirm assignments .

- X-ray diffraction : Single-crystal analysis resolves stereochemical ambiguities, particularly for nitro and ethoxy group orientations. Crystallize the compound in ethanol/chloroform mixtures .

Q. What factors affect the stability of this compound during storage?

Stability is influenced by:

- Light : Nitro groups are photolabile; store in amber glass under inert gas.

- Moisture : Hygroscopic ethanol ethers may hydrolyze; use desiccants (silica gel) in storage containers.

- Temperature : Decomposition occurs above 80°C; store at 2–8°C for long-term preservation .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved for nitro-aromatic derivatives?

Contradictions often arise from dynamic processes (e.g., rotational isomerism) or paramagnetic impurities. Strategies include:

- Variable-temperature NMR : Identify coalescence points to detect conformational changes.

- DFT/B3LYP calculations : Model electron density distributions to predict coupling constants and validate experimental data .

- Cross-validation : Compare with X-ray crystallography (e.g., CCDC-2100901) to confirm spatial arrangements .

Q. What experimental design principles optimize regioselectivity in nitration/ethoxylation reactions?

Regioselectivity is controlled by:

- Electrophilic directing groups : Nitro groups are meta-directing; use steric hindrance (e.g., bulky substituents) to favor ortho/para ethoxylation .

- Catalysts : ZnCl₂ or H₂SO₄ enhances nitration at electron-rich positions. For ethoxylation, phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve nucleophilic attack efficiency .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states in nitration, while ethanol promotes ethoxylation via SN2 mechanisms .

Q. How can computational models predict the reactivity of this compound in novel reactions?

- DFT/B3LYP : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide pharmacological studies.

- Reaxys/Pistachio databases : Compare reaction pathways with analogous compounds (e.g., 2-ethyl-4-nitronaphthalen-1-ol) to infer mechanistic trends .

Q. What methodologies assess the environmental impact of nitro-aromatic byproducts from this compound?

- Adsorption studies : Use microspectroscopic imaging to analyze interactions with indoor surfaces (e.g., silica, cellulose) under varying humidity .

- Oxidative degradation : Test ozonation or UV/H₂O₂ treatments to quantify nitro group reduction products (e.g., amines) via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.